2-Chloro-2'-fluoro-3,4'-bipyridine
Overview
Description
2-Chloro-2’-fluoro-3,4’-bipyridine is a chemical compound with the formula C10H6ClFN2. It has a molecular weight of 208.62 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of 2-Chloro-2’-fluoro-3,4’-bipyridine involves a reaction with sodium carbonate, palladium diacetate, and tri tert-butylphosphoniumtetrafluoroborate in 1,4-dioxane and water at 100℃ . The mixture is heated overnight in a sealed tube. The resulting mixture is then diluted with ethyl acetate (EtOAc) and extracted with water and brine. The organic layer is dried over sodium sulfate (Na2SO4), filtered, and concentrated. The resulting solid is triturated with n-Hexanes and dried to yield 2-chloro-2’-fluoro-3,4’-bipyridinyl .Scientific Research Applications
Catalysis in Organic Synthesis
2-Chloro-2'-fluoro-3,4'-bipyridine derivatives have been synthesized and applied in palladium-catalyzed Heck reactions under fluorous biphasic catalysis conditions, showcasing their utility in organic synthesis. These derivatives, when reacted with [PdCl2(CH3CN)2], form novel Pd complexes that exhibit significant catalytic activity and stability, even after multiple runs, making them valuable for sustainable chemistry practices (Lu et al., 2007).
Nucleophilic Substitution Reactions
Research on the reactivity of 2-fluoro- and 2-chloropyridines has provided insights into the factors governing the rates of nucleophilic (Het)Aromatic substitutions. These studies reveal the influence of substituents on the reactivity of pyridines, contributing to the understanding of reaction mechanisms in organic chemistry (Schlosser & Rausis, 2005).
Synthesis of Complex Molecules
2-Chloro-2'-fluoro-3,4'-bipyridine has been utilized in the efficient functionalization and synthesis of complex molecules. For example, it played a key role in the synthesis of cognition-enhancing drug candidates through bisalkylation of anthrone, highlighting its importance in pharmaceutical chemistry (Pesti et al., 2000).
Halogen-rich Intermediates for Synthesis
This compound serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, illustrating its utility as a building block in medicinal chemistry research. The synthesis of such intermediates enables the creation of diverse chemical entities with potential therapeutic applications (Wu et al., 2022).
Fluorination of Pyridines
Studies on the fluorination of 2-chloropyridine over metal oxide catalysts have demonstrated new catalytic systems for Cl/F exchange reactions. This research is critical for the development of environmentally friendly and efficient methods for the production of fluorinated pyridines, which are valuable in various chemical industries (Cochon et al., 2010).
Future Directions
properties
IUPAC Name |
2-chloro-3-(2-fluoropyridin-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUKRIVCWRDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582975 | |
Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2'-fluoro-3,4'-bipyridine | |
CAS RN |
870221-45-7 | |
Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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